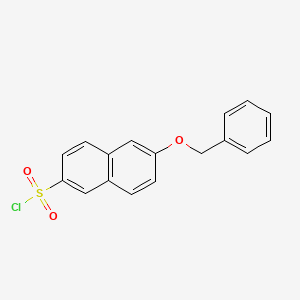
6-benzyloxy-naphthalene-2-sulfonyl chloride, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-benzyloxy-naphthalene-2-sulfonyl chloride, AldrichCPR, is a chemical compound used in various organic synthesis processes. It is known for its role as a sulfonyl chloride derivative, which makes it a valuable reagent in the preparation of other complex molecules.
Preparation Methods
The synthesis of 6-benzyloxy-naphthalene-2-sulfonyl chloride typically involves the reaction of 6-benzyloxy-naphthalene with chlorosulfonic acid. This reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
6-benzyloxy-naphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: While it is primarily used in substitution reactions, it can also undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions: Typical reagents include amines for substitution reactions, and the reactions are often carried out in organic solvents like dichloromethane or tetrahydrofuran.
Major Products: The major products formed from these reactions are sulfonamide derivatives, which are useful intermediates in organic synthesis.
Scientific Research Applications
6-benzyloxy-naphthalene-2-sulfonyl chloride is used in various scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: It can be used to modify biological molecules, such as proteins, to study their function.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-benzyloxy-naphthalene-2-sulfonyl chloride exerts its effects involves the formation of a sulfonyl chloride group, which is highly reactive towards nucleophiles. This reactivity allows it to form strong covalent bonds with various nucleophilic species, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
6-benzyloxy-naphthalene-2-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
6-(4-Methylanilino)naphthalene-2-sulfonyl chloride: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2-Naphthalenesulfonyl chloride: Lacks the benzyloxy group, resulting in different chemical properties and uses.
The uniqueness of 6-benzyloxy-naphthalene-2-sulfonyl chloride lies in its specific structure, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis.
Properties
IUPAC Name |
6-phenylmethoxynaphthalene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3S/c18-22(19,20)17-9-7-14-10-16(8-6-15(14)11-17)21-12-13-4-2-1-3-5-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTHNGZXYBVSFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
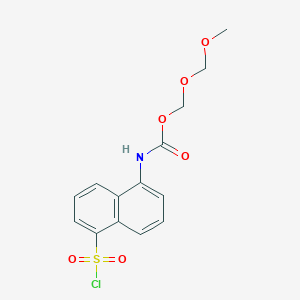

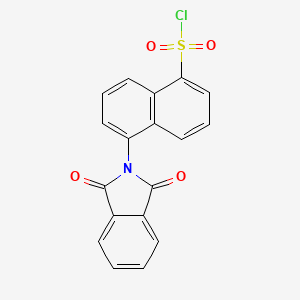
![2-[(4-Chlorosulfonylphenyl)carbamoyloxy]acetic acid](/img/structure/B7813003.png)
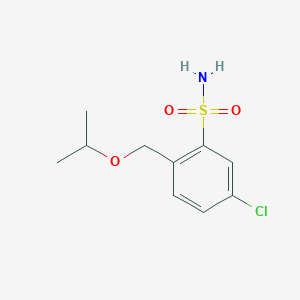
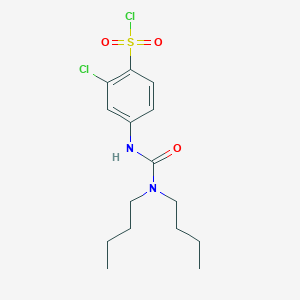
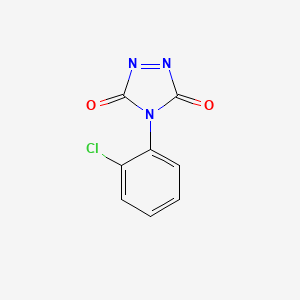
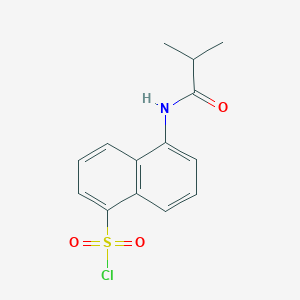
![2-Chloro-4-[(2-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride](/img/structure/B7813029.png)
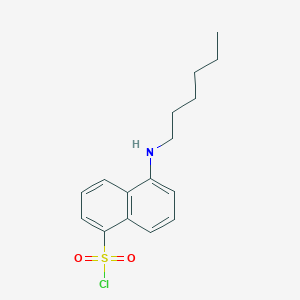
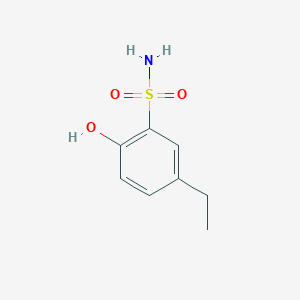

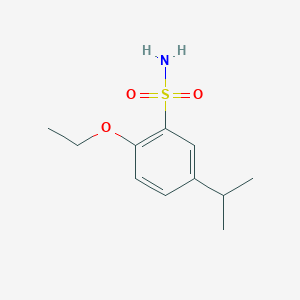
![6-iodo-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one](/img/structure/B7813073.png)
